1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole
Description
1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE is a heterocyclic compound that combines a benzotriazole moiety with a pyrimidine ring
Properties
Molecular Formula |
C13H13N5S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzotriazole |
InChI |
InChI=1S/C13H13N5S/c1-9-7-10(2)15-13(14-9)19-8-18-12-6-4-3-5-11(12)16-17-18/h3-7H,8H2,1-2H3 |
InChI Key |
WLOUWSPINMHPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCN2C3=CC=CC=C3N=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable benzotriazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or benzotriazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-3-(5-phenyl-2H-tetrazol-2-yl)methyl-1H-pyrazol-5-ol: This compound shares the pyrimidine ring but has different substituents on the benzotriazole ring.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Another compound with a pyrimidine ring, but with a naphthalene moiety instead of benzotriazole.
Uniqueness
1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE is unique due to the combination of the benzotriazole and pyrimidine rings, which imparts specific chemical and biological properties. Its sulfur linkage also provides distinct reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
